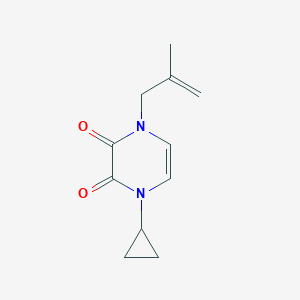
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP belongs to the class of pyrazine-2,3-dione derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione is not fully understood. However, it has been proposed that 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione exerts its biological activities by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases. Additionally, 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in lab experiments is its relatively simple synthesis method. 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione can be synthesized in moderate yields using readily available starting materials. Additionally, 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione possesses various biological activities, which makes it a potential candidate for studying the mechanism of action of various diseases. However, one of the limitations of using 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are various future directions for research on 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione. One of the potential areas of research is the development of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the toxicity and safety profile of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in vivo.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione involves the reaction of 1,4-cyclohexanedione with 2-methyl-2-butene-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione. The yield of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione obtained through this method is around 60-70%.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been found to possess antioxidant properties, which can help in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)7-12-5-6-13(9-3-4-9)11(15)10(12)14/h5-6,9H,1,3-4,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFXHMMIQJBLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

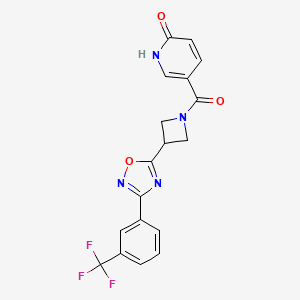
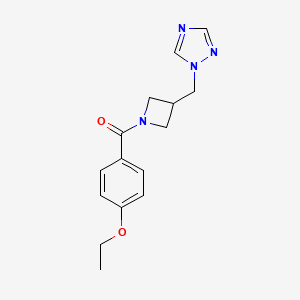
![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)
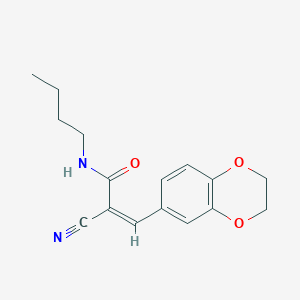


![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)


![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)
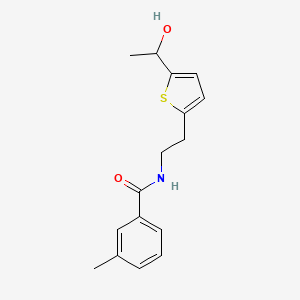

![[(2R,4S)-2-Methyloxan-4-yl] methanesulfonate](/img/structure/B2966716.png)